N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)ethanesulfonamide
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Overview
Description
N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)ethanesulfonamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a chlorophenyl group, a pyrrolidinone ring, and an ethanesulfonamide moiety, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)ethanesulfonamide typically involves the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the formation of the pyrrolidinone ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, where a chlorinated aromatic compound reacts with the pyrrolidinone intermediate.
Attachment of the Ethanesulfonamide Moiety: The final step involves the attachment of the ethanesulfonamide group through a sulfonation reaction. This can be achieved by reacting the intermediate with ethanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the carbonyl group in the pyrrolidinone ring to an alcohol or amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It has been investigated for its biological activity, including its potential as an enzyme inhibitor or receptor modulator.
Medicine: Research has explored its potential therapeutic applications, such as its use in the treatment of certain diseases or conditions.
Industry: The compound’s unique chemical properties make it useful in various industrial processes, including catalysis and material science.
Mechanism of Action
The mechanism of action of N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)ethanesulfonamide: A simpler analog that lacks the pyrrolidinone ring.
N-(4-chlorophenyl)-2-oxopyrrolidine: Similar structure but without the ethanesulfonamide moiety.
N-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide: Contains a carboxamide group instead of the ethanesulfonamide moiety.
Uniqueness
N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)ethanesulfonamide is unique due to the combination of its structural features, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3S/c1-2-19(17,18)14-10-7-12(16)15(8-10)11-5-3-9(13)4-6-11/h3-6,10,14H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFLWVHRNBWAAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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